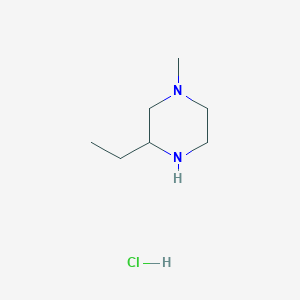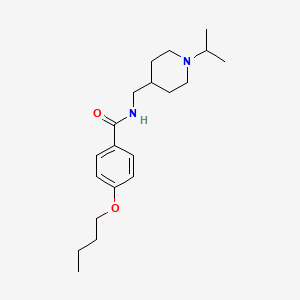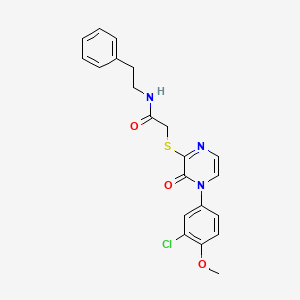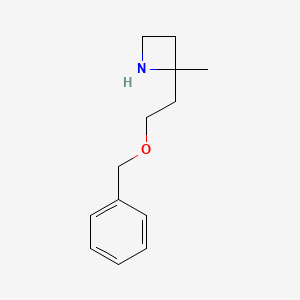![molecular formula C21H18FN3O4S B2920195 2-(2-(4-fluorophenoxy)ethyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251606-40-2](/img/structure/B2920195.png)
2-(2-(4-fluorophenoxy)ethyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-fluorophenoxy)ethyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H18FN3O4S and its molecular weight is 427.45. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-fluorophenoxy)ethyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-fluorophenoxy)ethyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photophysical Properties and Fluorescent Applications
Compounds with structural elements similar to the specified chemical have been studied for their unique photophysical properties, such as solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. These characteristics make them suitable for applications in developing new fluorescent materials or probes for biological and chemical sensing. For instance, thiazole-conjugated pyridinium complexes exhibit distinctive absorption and emission properties that can be tuned by solvent polarity, which could be leveraged for designing advanced optical materials or sensors (Li et al., 2009).
Antimicrobial Agents
Derivatives of thiadiazole, a core component in the target compound, have been synthesized and evaluated for their antimicrobial properties. Such compounds, including formazans derived from Mannich bases of thiadiazole derivatives, have shown moderate activity against bacterial and fungal strains, indicating potential utility in developing new antimicrobial agents (Sah et al., 2014).
Cytotoxic Agents
The structural analogs of the target compound have been designed and synthesized with potential applications as cytotoxic agents. The crystal structures and spectral data of such compounds have been extensively studied, providing a foundation for developing novel anticancer drugs. These compounds' cytotoxic activities are of particular interest for cancer research, suggesting a pathway to new therapeutic agents (Gündoğdu et al., 2017).
Electronic and Structural Properties for Material Science
Research into polymers and copolymers containing thiadiazole and related moieties has revealed significant insights into their electronic and structural properties. These findings have implications for material science, particularly in developing advanced materials for electronic devices, solar cells, and light-emitting diodes. The detailed study of such copolymers' conformational behavior and electronic properties provides a blueprint for novel material design (Justino et al., 2013).
Insecticidal Properties
Innovative heterocycles incorporating the thiadiazole moiety have been synthesized and assessed for their insecticidal properties against specific pests, such as the cotton leafworm. This application is crucial for agricultural science, where developing new, effective, and safer insecticides remains a constant need. The structural versatility of thiadiazole derivatives opens up new avenues for agrochemical research (Fadda et al., 2017).
特性
IUPAC Name |
2-[2-(4-fluorophenoxy)ethyl]-4-(4-methylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S/c1-15-4-8-17(9-5-15)25-20-19(3-2-12-23-20)30(27,28)24(21(25)26)13-14-29-18-10-6-16(22)7-11-18/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXISGEWYWFSYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CCOC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-fluorophenoxy)ethyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2920112.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoroazepan-4-yl]acetic acid](/img/structure/B2920113.png)




![3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2920126.png)


![(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2920130.png)

![2-(4-Chlorobenzyl)-4-[(3,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2920133.png)
![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2920134.png)
